Fosinopril-d5 Sodium Salt is synthesized from fosinopril sodium, which is a prodrug that requires metabolic activation to exert its therapeutic effects. It belongs to the class of phosphinic acid derivatives and is categorized under antihypertensive medications. The compound's chemical formula is , with a molecular weight of approximately 590.68 g/mol .
The synthesis of Fosinopril-d5 Sodium Salt involves several key steps:
The industrial production mirrors laboratory synthesis but on a larger scale, emphasizing stringent quality control measures.
Fosinopril-d5 Sodium Salt has a complex molecular structure characterized by:
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D
.CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
.
Fosinopril-d5 Sodium Salt participates in several significant chemical reactions:
The primary product from hydrolysis is fosinoprilat, which acts as a competitive inhibitor of ACE.
Fosinopril-d5 Sodium Salt exerts its pharmacological effects through the following mechanism:
Fosinopril-d5 Sodium Salt appears as a white to almost white powder and is highly soluble in water (100 mg/mL), methanol, and ethanol while being slightly soluble in hexane .
Key chemical properties include:
Fosinopril-d5 Sodium Salt has several important applications in scientific research:
Fosinopril-d5 Sodium Salt is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, specifically engineered with five deuterium atoms at strategic molecular positions. The IUPAC name, (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-(phenyl-d5)butyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate, sodium salt (1:1), confirms deuterium substitution exclusively on the phenyl ring of the butyl side chain [2] [3]. This targeted labeling pattern preserves the core pharmacophore while creating a distinct mass signature for analytical detection. The sodium counterion ensures salt stability and enhances solubility in aqueous matrices, critical for its application in bioanalytical workflows. The stereospecific S and R configurations at chiral centers remain identical to the non-deuterated parent drug, ensuring equivalent molecular recognition properties [2].
Table 1: Isotopic Labeling Specifications
Position | Atomic Site | Deuterium Count | Chemical Environment |
---|---|---|---|
Aromatic ring | Phenyl group | 5 | Ortho (×2), Meta (×2), Para positions |
Side chain | Butyl linker | 0 | Aliphatic chain |
Core structure | Proline moiety | 0 | Pharmacophore region |
The deuterium incorporation fundamentally alters the molecular mass without changing the covalent structure or electronic properties. Fosinopril-d5 Sodium Salt has the molecular formula C₃₀H₄₀D₅NNaO₇P, contrasting with the non-deuterated fosinopril sodium's formula of C₃₀H₄₅NNaO₇P [2] [5] [6]. This isotopic substitution increases the molecular weight by 5 atomic mass units (amu) compared to the protiated form:
Table 2: Molecular Weight Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference (g/mol) |
---|---|---|---|
Fosinopril-d5 Sodium Salt | C₃₀H₄₀D₅NNaO₇P | 590.68 [4] / 567.70 (anhydrous basis) [2] | +5.05 |
Non-deuterated Fosinopril Sodium | C₃₀H₄₅NNaO₇P | 585.64 [6] | Reference |
The mass shift (from 585.64 g/mol to 590.68 g/mol) is instrumental in mass spectrometry, enabling clear distinction between endogenous fosinopril and the internal standard during quantification. The weight discrepancy between sources (590.68 vs. 567.70 g/mol) likely reflects different hydration states or measurement methodologies [2] [4].
While comprehensive crystallographic data for the deuterated salt remains unpublished in the available literature, its physicochemical behavior can be extrapolated from the parent compound and analytical specifications. Fosinopril-d5 Sodium Salt exhibits high water solubility (>20 mg/mL), consistent with the ionic character imparted by the sodium carboxylate group [6] [7]. This property ensures compatibility with reversed-phase liquid chromatography (LC) mobile phases and biological matrices.
The compound's purity exceeds 98% based on supplier specifications, with stability maintained under refrigeration (2–8°C) in inert, moisture-free environments [3] [4]. Deuterium substitution marginally enhances metabolic stability due to the isotope effect, though this is not the primary function in its analytical applications. The phosphinic acid ester group remains susceptible to enzymatic hydrolysis—identical to non-deuterated fosinopril—yielding the active metabolite fosinoprilat-d5 upon in vivo administration [8]. No polymorphic transitions or crystallographic data are currently reported for this deuterated analog.
The five deuterium atoms are exclusively located on the phenyl ring of the 4-phenylbutyl side chain, as specified in the IUPAC name and corroborated by synonym listings (e.g., "Fosinopril-phenyl-d5 Sodium Salt") [2] [3]. This positions deuterium at the ortho (×2), meta (×2), and para positions, creating a symmetric labeling pattern that minimizes structural perturbation:
The aliphatic butyl linker and proline core contain no deuterium, ensuring the phosphinic acid pharmacophore and zinc-binding domain remain chemically identical to non-deuterated fosinopril. This strategic localization optimizes the compound for isotope dilution assays while maintaining biochemical equivalence.
Table 3: Compound Synonyms and Identifiers
Synonym | Source |
---|---|
Acecor-d5 | [2] [3] |
Monopril-d5 | [2] [3] |
SQ 28555-d5 | [2] [3] |
CAS 1217513-43-3 | [3] [4] |
Catalogue DVE00869 | [2] |
Catalogue BO-46165 | [3] |
Catalogue TLC-F-1218 | [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9